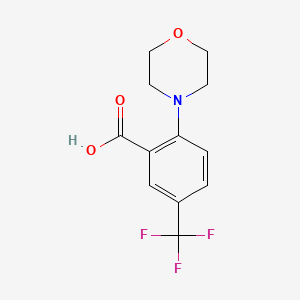
2-Morpholino-5-(trifluoromethyl)benzoic acid
概要
説明
“2-Morpholino-5-(trifluoromethyl)benzoic acid” is a chemical compound with the empirical formula C12H12F3NO3 and a molecular weight of 275.22 . It is often used in laboratory settings .
Molecular Structure Analysis
The SMILES string for this compound is OC(=O)c1cc(ccc1N2CCOCC2)C(F)(F)F . This indicates that the compound contains a morpholino group attached to a benzoic acid group, which is further substituted with a trifluoromethyl group.科学的研究の応用
Application in Synthesis of 1,3,4-Oxadiazole Derivatives
Scientific Field
Organic Chemistry Summary of Application: 2-(Trifluoromethyl)benzoic acid was used in the synthesis of 1,3,4-oxadiazole derivatives . Methods of Application: The specific methods of synthesis are not provided in the source, but typically, the synthesis of 1,3,4-oxadiazole derivatives involves the reaction of carboxylic acids with amidrazones. Results or Outcomes: The specific outcomes of this synthesis are not provided in the source. However, 1,3,4-oxadiazole derivatives are known to exhibit a wide range of biological activities.
Investigation of Binding with Chaperones PapD and FimC
Scientific Field
Biochemistry Summary of Application: 2-(Trifluoromethyl)benzoic acid was used to investigate the binding of 2-pyridinone and amino acid derivative as ligands with chaperones PapD and FimC . Methods of Application: The investigation involved the use of surface plasmon resonance and 1 HNMR spectroscopy . Results or Outcomes: The specific results of this investigation are not provided in the source. However, understanding the binding of ligands with chaperones can provide insights into protein folding and assembly.
Safety And Hazards
将来の方向性
特性
IUPAC Name |
2-morpholin-4-yl-5-(trifluoromethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3NO3/c13-12(14,15)8-1-2-10(9(7-8)11(17)18)16-3-5-19-6-4-16/h1-2,7H,3-6H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRECFTDWCNEEDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60640284 | |
| Record name | 2-(Morpholin-4-yl)-5-(trifluoromethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60640284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Morpholino-5-(trifluoromethyl)benzoic acid | |
CAS RN |
865471-20-1 | |
| Record name | 2-(Morpholin-4-yl)-5-(trifluoromethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60640284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



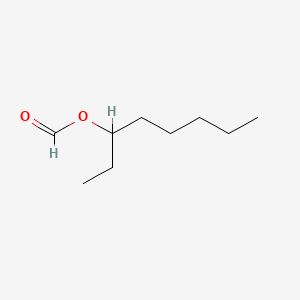
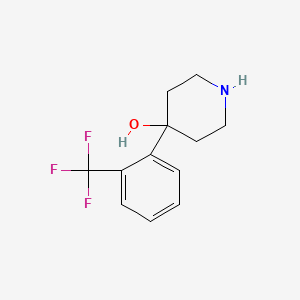
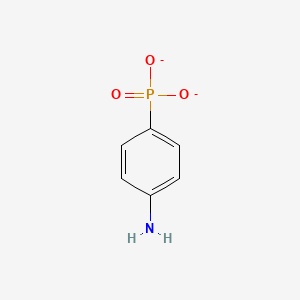
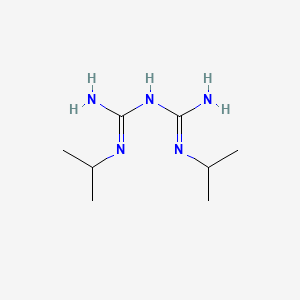
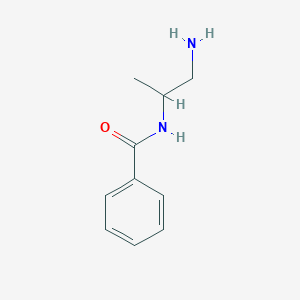
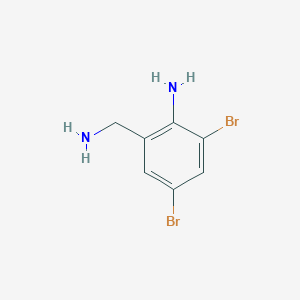
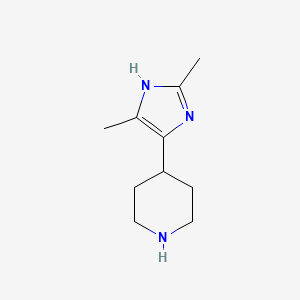
![1-[(Acetyloxy)methyl]-1H-indole-3-carboxylic acid](/img/structure/B1629295.png)
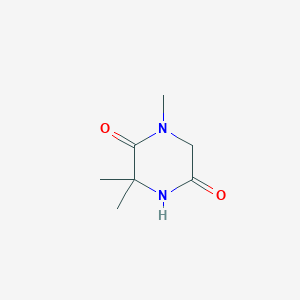
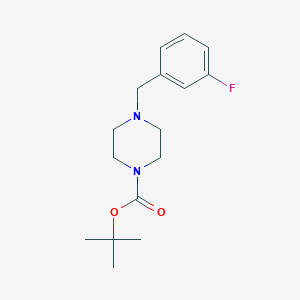
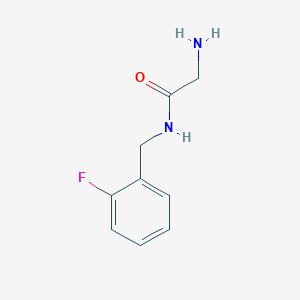
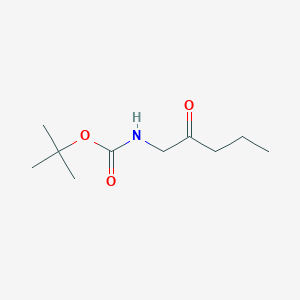
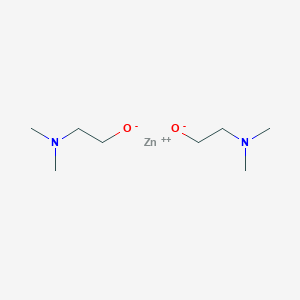
![7,9-Dimethylspiro[5.5]undecan-3-one](/img/structure/B1629309.png)